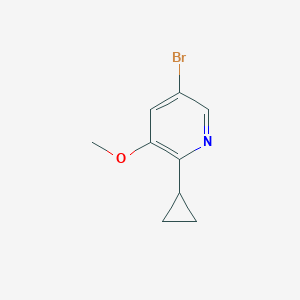

5-Bromo-2-cyclopropyl-3-methoxypyridine

概要

説明

5-Bromo-2-cyclopropyl-3-methoxypyridine is a chemical compound with the molecular formula C9H10BrNO. It has a molecular weight of 228.09 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3 . This indicates the presence of a bromine atom, a cyclopropyl group, and a methoxy group attached to a pyridine ring. Physical and Chemical Properties Analysis

This compound is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Synthesis and Transformation to Bicyclic δ-Lactams

5-Bromo-2-cyclopropyl-3-methoxypyridine has been utilized in the efficient synthesis of 5-functionalized 2-methoxypyridines. These compounds are further applied in the synthesis of 1-substituted 3,6,9,9a-tetrahydroquinolizin-4-ones and 3,5,8,8a-tetrahydro-1 H-quinolin-2-ones through allylation and ring-closing metathesis (Sośnicki, 2009).

Formation of Cyclopropanes and Heterocycles

The compound has been involved in reactions forming cyclopropane lactones and fused heterocyclic compounds. The reactions are facilitated by stabilized carbanions in the presence of potassium carbonate and tetrabutylammonium bromide, indicating its utility in complex organic synthesis (Farin˜a et al., 1987).

Antiviral Activity Studies

This compound derivatives, specifically 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been synthesized and evaluated for their antiviral activities. These compounds showed notable inhibition of retrovirus replication, highlighting their potential in antiviral drug development (Hocková et al., 2003).

Synthesis of Imidazo[1,5-a]azines

The compound has been a key player in the synthesis of Imidazo[1,5-a]azines, demonstrating moderate to excellent yields under optimized conditions. Its derivatives have shown activity in Sonogashira cross-coupling and direct arylation reactions, thus contributing to the field of organic and medicinal chemistry (Pelletier & Charette, 2013).

Large-Scale Synthesis of Alkyl 5-Hydroxy-pyridin- and Pyrimidin-2-yl Acetate

The compound has been crucial in the methodology for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This has been significant for large-scale synthesis, providing high-yield routes suitable for the production of these compounds and their heterocyclic analogues (Morgentin et al., 2009).

Safety and Hazards

The safety data sheet for 5-Bromo-2-cyclopropyl-3-methoxypyridine suggests that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment. It should be stored in a well-ventilated place and kept away from heat, sparks, and flame .

作用機序

Target of Action

It is known that similar organoboron compounds are highly valuable building blocks in organic synthesis .

Mode of Action

It’s worth noting that organoboron compounds, which this compound is a part of, are known to undergo a variety of transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Biochemical Pathways

Organoboron compounds are known to participate in the suzuki–miyaura coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Result of Action

It’s worth noting that organoboron compounds are known to be involved in a variety of chemical transformations, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the stability of organoboron compounds can be affected by air and moisture .

生化学分析

Biochemical Properties

5-Bromo-2-cyclopropyl-3-methoxypyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAP kinase signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production.

特性

IUPAC Name |

5-bromo-2-cyclopropyl-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERSURDHERRAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)